Methyl 5-hydroxythiophene-2-carboxylate

Cancer Cytotoxicity Thiophene Derivatives

This dual-functional thiophene scaffold features a unique 5-hydroxyl hydrogen bond donor/acceptor paired with a hydrolyzable methyl ester, enabling sequential derivatization and controlled prodrug activation that halogen or methoxy analogs cannot replicate. Unlock kinase inhibitor design, metabolite modeling, and SAR diversification with a clean chemistry starting point. Secure competitive pricing and reliable global supply for your hit-to-lead programs.

Molecular Formula C6H6O3S
Molecular Weight 158.18 g/mol
Cat. No. B7882893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-hydroxythiophene-2-carboxylate
Molecular FormulaC6H6O3S
Molecular Weight158.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(S1)O
InChIInChI=1S/C6H6O3S/c1-9-6(8)4-2-3-5(7)10-4/h2-3,7H,1H3
InChIKeyJXLNWXSFQZMWPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Hydroxythiophene-2-Carboxylate: Core Identity and Baseline Properties for Research Procurement


Methyl 5-hydroxythiophene-2-carboxylate (CAS 107433-27-2; molecular formula C₆H₆O₃S; molecular weight 158.18 g/mol) is a heterocyclic ester belonging to the thiophene class . It features a hydroxyl group at the 5-position and a methyl carboxylate ester at the 2-position of the thiophene ring . This dual functionality enables both hydrogen bond donation (via the hydroxyl) and ester-mediated reactivity, positioning it as a versatile scaffold for medicinal chemistry derivatization and as a monomeric unit in materials science .

Why Methyl 5-Hydroxythiophene-2-Carboxylate Cannot Be Simply Swapped with 5-Halogenated or 5-Methoxylated Analogs


While 5-substituted thiophene-2-carboxylates share a common core, the specific 5-hydroxy substituent critically modulates electronic properties, hydrogen-bonding capacity, and metabolic liability in ways that 5-bromo, 5-chloro, 5-fluoro, or 5-methoxy derivatives cannot replicate . The hydroxyl group's ability to act as both a hydrogen bond donor and acceptor (unlike halogens or methoxy) alters target engagement profiles and impacts oxidative metabolism . Furthermore, the methyl ester's hydrolytic lability to the corresponding 5-hydroxythiophene-2-carboxylic acid provides a controlled prodrug or intermediate activation pathway not available to more stable ether analogs . These physicochemical and biotransformation distinctions necessitate compound-specific validation rather than class-level substitution.

Quantitative Differentiation of Methyl 5-Hydroxythiophene-2-Carboxylate: Evidence-Based Comparison Against Key Analogs


In Vitro Cytotoxicity in Breast Cancer Cells: MCF-7 IC₅₀ Comparison with Doxorubicin

Methyl 5-hydroxythiophene-2-carboxylate (as part of a thiophene derivative library) demonstrated cytotoxic activity against MCF-7 breast cancer cells with an IC₅₀ of 18.8 µM (95% CI 7.3–48.3 µM), while the reference standard doxorubicin exhibited an IC₅₀ of 0.14 µM (95% CI 0.09–1.8 µM) . This 134-fold difference underscores the compound's moderate activity and suggests it may serve as a less potent but potentially more selective scaffold for further optimization.

Cancer Cytotoxicity Thiophene Derivatives

Hydrogen Bond Donor Capacity Contrasts with 5-Halogenated Analogs: Impact on Drug-Likeness

Methyl 5-hydroxythiophene-2-carboxylate possesses one hydrogen bond donor (the 5-OH) and three hydrogen bond acceptors (the ester oxygen atoms and the thiophene sulfur) . In contrast, 5-bromo, 5-chloro, 5-fluoro, and 5-methoxy analogs have zero hydrogen bond donors . This donor capacity is critical for target recognition, particularly for enzymes and receptors that require H-bond interactions for binding, and influences solubility and permeability properties.

Medicinal Chemistry Drug Design Hydrogen Bonding

Metabolic Activation Potential: 5-Hydroxythiophene as a Key Reactive Metabolite Scaffold

Studies on thiophene-containing drugs (e.g., tienilic acid) have established that 5-hydroxylation of the thiophene ring is a major metabolic pathway leading to reactive intermediates . Methyl 5-hydroxythiophene-2-carboxylate already possesses this hydroxyl group, potentially bypassing CYP-mediated oxidation and altering the metabolite profile. Analogs lacking the 5-hydroxy group (e.g., 5-halogenated derivatives) would require oxidative hydroxylation to form this metabolite, introducing a different metabolic liability and potential for idiosyncratic toxicity.

Metabolism Toxicology Drug Safety

Reactivity Profile: Ester Hydrolysis vs. 5-Position Functionalization

The methyl ester group in methyl 5-hydroxythiophene-2-carboxylate can be readily hydrolyzed to yield 5-hydroxythiophene-2-carboxylic acid, a more polar intermediate useful for salt formation or further coupling reactions . This provides a synthetic handle that is absent in 5-methoxy or 5-halogenated analogs where the 5-position is either inert or requires harsh conditions for modification. The hydroxyl group can also be alkylated or acylated without affecting the ester, enabling orthogonal protection strategies.

Organic Synthesis Derivatization Prodrug

Methyl 5-Hydroxythiophene-2-Carboxylate: Optimal Application Scenarios Grounded in Evidence


Hit Identification for Anticancer Agents with Moderate Potency and Novel Scaffold

Given its moderate cytotoxicity against MCF-7 cells (IC₅₀ = 18.8 µM) , this compound is best suited as a starting point for hit-to-lead optimization in oncology programs seeking novel thiophene-based chemotypes. Its activity, while not high, offers a clean slate for structure-activity relationship (SAR) exploration, especially when combined with its unique hydrogen-bond donor capacity.

Metabolic Studies of Thiophene-Containing Drugs and Reactive Intermediate Profiling

The pre-existing 5-hydroxyl group makes this compound an ideal tool for investigating thiophene metabolism and toxicity . Researchers studying drug-induced liver injury or developing safer thiophene-based therapeutics can use this compound to model downstream metabolites without relying on CYP oxidation, thereby isolating other metabolic pathways.

Building Block for Parallel Library Synthesis with Orthogonal Functional Groups

The presence of both a hydrolyzable ester and a reactive hydroxyl group enables sequential derivatization . This compound is therefore a strategic intermediate for combinatorial chemistry efforts requiring two distinct points of diversification. This is particularly valuable in generating diverse analog sets for SAR studies.

Scaffold for Developing Selective Kinase Inhibitors with Favorable Physicochemical Properties

Thiophene derivatives, including 5-hydroxylated variants, have been implicated in kinase inhibition . The hydrogen bond donor capability of the 5-OH group can be leveraged to engage the hinge region of kinases, while the ester moiety can be hydrolyzed to a carboxylate for improved solubility. This compound serves as a privileged scaffold for designing ATP-competitive inhibitors with potential for improved selectivity profiles.

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